6-Amino-4-(3-ethoxy-4-methoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrano[2,3-c]pyrazole core, which is a fused ring system combining pyran and pyrazole rings, along with various functional groups such as amino, ethoxy, methoxy, and carbonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.
Functional Group Introduction:
Carbonitrile Formation: The carbonitrile group can be introduced via cyanation reactions, using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity.
Receptor Binding: It may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: can be compared with other pyranopyrazole derivatives, such as:
Uniqueness
The uniqueness of 6-AMINO-4-(3-ETHOXY-4-METHOXYPHENYL)-3-(METHOXYMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific combination of functional groups and its potential biological activities. The presence of both ethoxy and methoxy groups, along with the carbonitrile functionality, may contribute to its distinct reactivity and interactions with biological targets.
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-amino-4-(3-ethoxy-4-methoxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O4/c1-4-25-14-7-10(5-6-13(14)24-3)15-11(8-19)17(20)26-18-16(15)12(9-23-2)21-22-18/h5-7,15H,4,9,20H2,1-3H3,(H,21,22) |
InChI Key |
BLYHPDHZNDSAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.